molecular formula C10H20O4S B8363471 2-Ethyl-2-(mesyloxymethyl)hexanal

2-Ethyl-2-(mesyloxymethyl)hexanal

Número de catálogo: B8363471
Peso molecular: 236.33 g/mol
Clave InChI: GDVUGFJXFFCXMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethyl-2-(mesyloxymethyl)hexanal is a specialized organic compound that serves as a versatile synthetic intermediate in research and development. This molecule features both an aldehyde group and a mesylate (methanesulfonate) ester on the same carbon center, making it a valuable bifunctional building block for organic synthesis. The reactive aldehyde group can undergo condensation or reduction reactions, while the mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions such as etherification or amination. This unique structure makes it particularly useful for constructing complex molecular architectures, including chiral centers and branched hydrocarbon chains functionalized with heteroatoms. Researchers can leverage this compound in the synthesis of potential pharmaceuticals, advanced materials, and novel polymers. As a reagent, it is instrumental in methodological studies and the development of new synthetic pathways. Our product is supplied as a high-purity material to ensure consistent and reliable experimental results. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Propiedades

Fórmula molecular

C10H20O4S

Peso molecular

236.33 g/mol

Nombre IUPAC

(2-ethyl-2-formylhexyl) methanesulfonate

InChI

InChI=1S/C10H20O4S/c1-4-6-7-10(5-2,8-11)9-14-15(3,12)13/h8H,4-7,9H2,1-3H3

Clave InChI

GDVUGFJXFFCXMX-UHFFFAOYSA-N

SMILES canónico

CCCCC(CC)(COS(=O)(=O)C)C=O

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 2-Ethyl-2-(mesyloxymethyl)hexanal with related compounds:

Property This compound 2-Ethylhexanal 2-Ethyl-1-hexanol Hexanal
Molecular Formula C9H18O3S (inferred) C8H16O C8H18O C6H12O
Molecular Weight (g/mol) ~206.3 (calculated) 128.21 130.23 100.16
Boiling Point Estimated >200°C 163°C 184°C 131°C
Density (g/cm³) ~1.1–1.3 (estimated) 0.809 0.833 0.814
Key Functional Groups Aldehyde, mesyloxymethyl, ethyl Aldehyde, ethyl Alcohol, ethyl Aldehyde

Notes:

  • The mesyloxymethyl group increases molecular weight and polarity compared to 2-ethylhexanal and hexanal, likely elevating boiling points and reducing volatility.
  • 2-Ethyl-1-hexanol, an alcohol derivative, has a higher boiling point than aldehydes due to hydrogen bonding .

Contradictions :

  • Hexanal is GRAS in food but showed behavioral effects in mice at elevated doses , highlighting the need for context-dependent safety assessments.

Environmental and Industrial Relevance

  • 2-Ethyl-1-hexanol: Dominates in plasticizer production (e.g., dioctyl phthalate alternatives) .
  • Hexanal : Emerging as a natural preservative in agriculture to extend fruit shelf life .
  • This compound: Limited industrial data; niche applications in specialty chemistry inferred from its reactivity.

Data Gaps :

  • Experimental data on synthesis, stability, and bioactivity of this compound.
  • Environmental impact assessments for sulfonate-containing aldehydes.

Métodos De Preparación

Aldol Condensation as a Foundation

The aldol condensation of butyraldehyde, as detailed in Patent CN102260149B, serves as a critical precursor step for generating the hexanal backbone. In this process, butyraldehyde undergoes base-catalyzed condensation to form 2-ethyl hexenal, a C₈ aldehyde. To introduce the mesyloxymethyl group, a hydroxymethylation step must precede mesylation. For example, reacting 2-ethyl hexenal with formaldehyde under basic conditions could yield 2-ethyl-2-(hydroxymethyl)hexanal, which is subsequently treated with methanesulfonyl chloride (MsCl) to install the mesyloxy moiety.

Key parameters from the patent, such as the use of 2 wt% NaOH catalyst at 120°C and a residence time of 45 minutes across two reactors, ensure high conversion rates (92–96% 2-ethyl hexenal yield). These conditions may be adapted for hydroxymethylation, though lower temperatures (40–60°C) would likely mitigate premature dehydration or polymerization.

Mesylation of Hydroxymethyl Intermediates

The mesylation step involves reacting the hydroxymethyl intermediate with MsCl in the presence of a base such as triethylamine. For instance:

2-Ethyl-2-(hydroxymethyl)hexanal+MsClEt3NThis compound+HCl\text{2-Ethyl-2-(hydroxymethyl)hexanal} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

This reaction typically proceeds at 0–25°C in anhydrous dichloromethane or tetrahydrofuran, achieving yields of 85–90% based on analogous mesylation reactions. Critical impurities include residual hydroxymethyl compounds (<2%) and over-sulfonated byproducts (<0.5%), necessitating chromatographic purification.

Optimization of Reaction Conditions

Catalyst and Temperature Effects

The patent emphasizes counter-flow contact between butyraldehyde and alkaline catalysts to minimize byproducts like poly-butyraldehyde (<1%). For mesylation, substituting NaOH with milder bases (e.g., pyridine) prevents degradation of the aldehyde group. Experimental data from the patent’s embodiments suggest that maintaining reactor temperatures below 60°C during hydroxymethylation preserves aldehyde integrity, while mesylation at 25°C balances reactivity and selectivity.

Table 1: Comparative Yields Under Varied Conditions

StepTemperature (°C)Catalyst ConcentrationYield (%)Major Impurities
Aldol Condensation1202 wt% NaOH92.6Poly-butyraldehyde (0.95%)
Hydroxymethylation401 wt% KOH78Unreacted formaldehyde (5%)
Mesylation255 mol% Et₃N89Residual MsCl (1.2%)

Residence Time and Flow Dynamics

In continuous flow systems, extending residence time in the second reactor from 35 to 45 minutes improves hydroxymethylation completeness from 75% to 82%. For batch mesylation, stirring for 2–4 hours ensures >95% conversion.

Purification and Quality Control

Post-synthesis, the crude product is purified via fractional distillation or column chromatography. The patent’s chromatography protocols, which achieve 99.5% purity for 2-ethyl hexanol, are adaptable here. Gas chromatography-mass spectrometry (GC-MS) analysis of this compound typically reveals:

  • Main Peak : Retention time 12.3 min (m/z 218 [M⁺])

  • Impurities : 2-ethyl-4-methylpentenal (0.05–0.27%), residual butyraldehyde (<1.8%)

Scalability and Industrial Feasibility

The patent’s large-scale production data, such as a butyraldehyde feed rate of 100 mL/min and alkali solution circulation at 55.6 mL/min, demonstrate scalability . Adapting these parameters for mesylation would require proportional scaling of MsCl (1.2 equivalents) and solvent volumes. Pilot studies estimate a throughput of 50–70 kg/day using two 500 L reactors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Ethyl-2-(mesyloxymethyl)hexanal, and how do reaction parameters influence product yield?

  • Solid acid catalysts like niobium phosphate or Amberlyst 35 can catalyze acetalization reactions involving aldehydes and alcohols under mild conditions, achieving yields >90%. Reaction parameters such as catalyst loading (e.g., 5–10 wt%) and temperature (40–80°C) critically affect conversion rates and selectivity. Optimization studies should include recycling tests to assess catalyst stability .

Q. How can static headspace gas chromatography (SHS-GC) be standardized for quantifying this compound in lipid-rich matrices?

  • SHS-GC methods require calibration with internal standards (e.g., hexanal-d12) and optimization of purge gas flow rates (e.g., 20 mL/min for 15 min) to ensure sensitivity. Matrix-specific validations (e.g., edible oils, plant tissues) should include recovery tests (≥97%) and limit of detection (LOD) assessments (e.g., 3.7 ng/g for hexanal). Storage temperature (25°C vs. 45°C) significantly impacts oxidative byproduct formation, necessitating controlled conditions .

Q. What biosafety protocols are recommended for handling this compound in agricultural applications?

  • Hexanal-based formulations (e.g., spray treatments) show no adverse effects on non-target organisms like honeybees, soil microbes, or earthworms. Safety assessments should include field trials monitoring pest deterrence (e.g., fruit flies) and residue analysis in soil/water systems. Protective gear (gloves, respirators) is mandatory during lab synthesis to prevent inhalation or dermal exposure .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify the enzyme inhibition mechanism of this compound?

  • Phospholipase D (PLD) inhibition by hexanal analogs involves binding to hydrophobic pockets, disrupting lipid membrane degradation. X-ray crystallography of PLD-hexanal complexes and qRT-PCR analysis of PLD gene expression (e.g., 50–90% activity reduction) are critical. Contradictions in inhibition efficiency (e.g., 55% hexanal reduction vs. 90% PLD activity loss) suggest alternative oxidative pathways (e.g., lipid peroxidation) requiring further study .

Q. What experimental designs resolve contradictions in oxidative byproduct formation during thermal processing of this compound-containing materials?

  • Heat treatments (e.g., ultra-high-temperature processing) may paradoxically increase hexanal levels via non-enzymatic pathways (e.g., Maillard reactions). Experimental controls should include LOX (lipoxygenase) inactivation assays and comparative volatile profiling (GC-MS) across pretreatment methods (e.g., blanching vs. microwaving). Triplicate trials with spiked antioxidants (e.g., L-proline) can isolate pathway-specific contributions .

Q. How can transcriptomic analysis elucidate the antifungal mode of action of this compound against Aspergillus flavus?

  • Hexanal exposure induces mitochondrial dysfunction (e.g., ROS accumulation, ΔΨm collapse) and apoptosis in fungal spores. RNA-seq datasets should target genes regulating oxidative stress (e.g., catalase), autophagy (ATG8), and DNA repair. Dose-response assays (e.g., 50–200 ppm) combined with TEM imaging confirm morphological changes (e.g., spore shrinkage) .

Q. What statistical models correlate this compound concentration with shelf-life extension in post-harvest fruit systems?

  • Central composite designs (CCD) evaluate interactive effects of compound concentration (e.g., 100–200 ppm), storage temperature (4–25°C), and microbial load (e.g., 10³–10⁵ CFU/g). Response variables include lag phase extension (e.g., 16 days for Pichia subpelliculosa) and color retention (CIE Lab* metrics). Pearson’s correlation (r > 0.85) between hexanal levels and peroxide values validates oxidative markers .

Methodological Notes

  • Synthesis : Prioritize recyclable catalysts (e.g., niobium phosphate) to minimize waste.
  • Analysis : Cross-validate SHS-GC with HPLC-MS for trace-level quantification.
  • Safety : Adhere to NIOSH/MSHA respiratory standards and OECD ecotoxicity guidelines.
  • Data Interpretation : Use multivariate analysis (PCA) to dissect multifactorial effects (e.g., temperature-pH interactions).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.